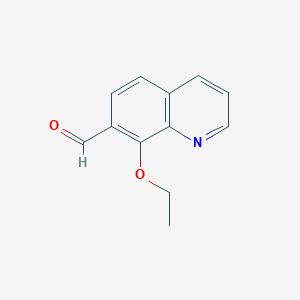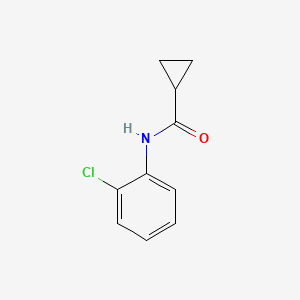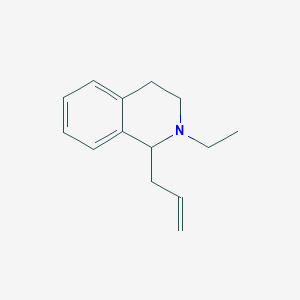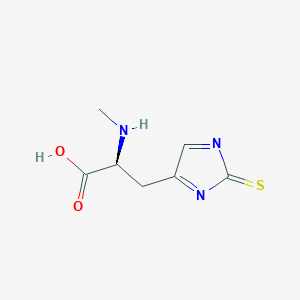
8-Ethoxyquinoline-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-乙氧基喹啉-7-甲醛是一种属于喹啉家族的有机化合物。喹啉衍生物以其多样的生物活性而闻名,在医药化学和材料科学等各个领域都有应用。该化合物在喹啉环的第 8 位有一个乙氧基,在第 7 位有一个醛基,这赋予了它独特的化学性质。
准备方法
合成路线和反应条件: 8-乙氧基喹啉-7-甲醛的合成通常涉及对喹啉衍生物进行官能化。一种常见的方法包括对喹啉进行乙氧基化,然后进行甲酰化。反应条件通常包括使用乙基碘和碱(如碳酸钾)进行乙氧基化步骤。甲酰化可以使用 Vilsmeier-Haack 反应条件来实现,该条件涉及使用三氯氧磷和二甲基甲酰胺。
工业生产方法: 8-乙氧基喹啉-7-甲醛的工业生产可能遵循类似的合成路线,但在规模更大。该过程将涉及优化反应条件,以确保高产率和高纯度。连续流动反应器和自动化系统可以用来提高效率和可扩展性。
化学反应分析
反应类型: 8-乙氧基喹啉-7-甲醛会发生各种化学反应,包括:
氧化: 醛基可以使用氧化剂(如高锰酸钾或三氧化铬)氧化为羧酸。
还原: 醛基可以使用还原剂(如硼氢化钠或氢化锂铝)还原为醇。
取代: 乙氧基可以通过亲核取代反应被其他官能团取代。
常见试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在碱的存在下,如胺或硫醇等亲核试剂。
主要形成的产物:
氧化: 8-乙氧基喹啉-7-羧酸。
还原: 8-乙氧基喹啉-7-甲醇。
取代: 根据所用亲核试剂的不同,会形成各种取代喹啉衍生物。
科学研究应用
8-乙氧基喹啉-7-甲醛在科学研究中有多种应用:
化学: 用作合成更复杂喹啉衍生物的中间体。
生物学: 对其潜在的生物活性进行了研究,包括抗菌和抗癌活性。
医药: 被探索为开发新型治疗剂的先导化合物。
工业: 用于生产有机发光二极管 (OLED) 等材料和其他电子设备。
作用机制
8-乙氧基喹啉-7-甲醛的作用机制涉及它与各种分子靶标的相互作用。醛基可以与蛋白质和酶上的亲核位点形成共价键,可能抑制其功能。喹啉环可以与 DNA 插入,破坏复制和转录过程。这些相互作用有助于其生物活性,例如抗菌和抗癌作用。
类似化合物:
8-羟基喹啉-7-甲醛: 类似的结构,但具有羟基而不是乙氧基。
8-甲氧基喹啉-7-甲醛: 类似的结构,但具有甲氧基而不是乙氧基。
8-氯喹啉-7-甲醛: 类似的结构,但具有氯原子而不是乙氧基。
独特性: 8-乙氧基喹啉-7-甲醛的独特性在于它含有乙氧基,这会影响其化学反应性和生物活性。乙氧基可以增强化合物的亲脂性,从而可能提高其穿透细胞膜并与细胞内靶标相互作用的能力。
相似化合物的比较
8-Hydroxyquinoline-7-carbaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.
8-Methoxyquinoline-7-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
8-Chloroquinoline-7-carbaldehyde: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness: 8-Ethoxyquinoline-7-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
8-ethoxyquinoline-7-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12-10(8-14)6-5-9-4-3-7-13-11(9)12/h3-8H,2H2,1H3 |
InChI 键 |
AWYNYRNKASJYLJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC2=C1N=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)


![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900922.png)

![2',6-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11900935.png)


![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)



